3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of a fluorine atom, a pyridazinone moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The benzenesulfonamide group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety.
Reduction: Reduction reactions can target the sulfonamide group or the pyridazinone ring.
Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives of the pyridazinone ring.
Reduction: Reduced forms of the sulfonamide or pyridazinone.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) or as a precursor in drug synthesis.
Materials Science: Utilized in the development of novel materials with specific properties such as fluorescence or conductivity.
Biological Research: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and fluorinated compounds.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-fluoro-N-(3-(pyridazin-1(6H)-yl)propyl)benzenesulfonamide: Lacks the oxo group on the pyridazinone ring, potentially altering its chemical properties.
Uniqueness
The presence of both the fluorine atom and the oxopyridazinone moiety in this compound makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-fluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c14-11-4-1-5-12(10-11)21(19,20)16-8-3-9-17-13(18)6-2-7-15-17/h1-2,4-7,10,16H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEJSNMXWGWXCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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